(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves strategic functionalization to enhance their activity and applicability. While specific synthesis methods for "(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one" are not directly mentioned in the literature, analogous processes suggest the importance of choosing appropriate substituents and conditions to achieve high yields and selectivity. For instance, efficient anion transport mediated by derivatives shows the significance of structural modifications for enhanced activity (Chen-Chen Peng et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been extensively studied, revealing the influence of the molecular framework on their physical and chemical properties. For example, the crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane derivatives highlight the role of the molecular conformation and intermolecular interactions in determining the compound's behavior and reactivity (Felix Katzsch et al., 2016).
Chemical Reactions and Properties
Chemical reactivity and properties of similar compounds can vary significantly with minor changes in their structure. The synthesis and reactive behavior of bis(benzo[b]thiophen-3-yl)ethene derivatives, for example, demonstrate the potential for photochromic applications due to their reversible photocyclization reactions (K. Uchida et al., 1990).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are closely related to its molecular structure. Studies on related compounds provide insights into how structural elements influence these properties. The synthesis, liquid crystalline behavior, and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes offer valuable information on the impact of substituents on the liquid crystal properties of these materials (A. Mabrouki et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and ability to undergo specific reactions, are crucial for understanding a compound's potential applications. For instance, the polarized molecular-electronic structures and supramolecular aggregation in related compounds indicate how intramolecular interactions can affect the compound's reactivity and potential for forming supramolecular structures (J. N. Low et al., 2004).
Scientific Research Applications
Organic Optoelectronics
Benzo[1,2-c;4,5-c']Bis[1,2,5]Thiadiazole in Organic Optoelectronics
This review discusses the use of benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole (BBT)-based materials in organic optoelectronics, including synthetic pathways and computational studies. The biradical nature of BBT-based materials and their implications for future research in organic electronics are highlighted. This suggests a potential application area for similar organic compounds, including the one you're interested in (Tam & Wu, 2015).
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic Non-Enzymatic Kinetic Resolution
This review explores the advancements in catalytic non-enzymatic kinetic resolution, a critical method in asymmetric organic synthesis. The review covers various types of compounds resolved through this method, suggesting the compound could be relevant in synthetic organic chemistry applications (Pellissier, 2011).
Synthetic Methods in Organic Chemistry
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones
This review details synthetic protocols for creating 6H-benzo[c]chromen-6-ones, indicating a broad interest in synthesizing and studying complex organic compounds for pharmacological significance. Such reviews provide insights into methodologies that might be applicable to synthesizing and studying (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one (Mazimba, 2016).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
This review showcases the applications of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, highlighting its role in self-assembly into one-dimensional structures. The versatility of BTA as a building block suggests that similarly structured compounds, including the one of interest, could find applications in nanotechnology and polymer processing (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
Bis(3,4-methylenedioxy)chalcone, also known as (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one or 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-, is primarily used in the study of amyloid diseases . These diseases include Alzheimer’s disease, type 2 diabetes, and Parkinson’s disease . The compound’s primary targets are therefore likely to be proteins or enzymes involved in the formation or degradation of amyloid plaques, which are characteristic of these diseases.
Mode of Action
Given its use in the study of amyloid diseases, it is likely that it interacts with its targets to inhibit the formation of amyloid plaques or promote their degradation
Biochemical Pathways
Chalcones, the class of compounds to which Bis(3,4-methylenedioxy)chalcone belongs, are the biogenetic precursors of flavonoids and isoflavonoids . These compounds are abundant in plants and have a wide range of biological activities. The affected pathways and their downstream effects are likely to be diverse and depend on the specific targets of the compound.
Pharmacokinetics
A related chalcone derivative showed a fast clearance rate in pharmacokinetics studies, displaying a biphasic pattern with t1/2(f) = 30 min ± 009 and t1/2(S) = 4 h 20 min ± 006 . In vivo single-photon emission computed tomography (SPECT) imaging in rabbits reiterated the pharmacokinetics data with initially high brain uptake followed by rapid washout .
Result of Action
The molecular and cellular effects of Bis(3,4-methylenedioxy)chalcone’s action are likely to be related to its role in the study of amyloid diseases. It may inhibit the formation of amyloid plaques or promote their degradation, thereby potentially alleviating the symptoms of these diseases .
properties
IUPAC Name |
(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVBIPGXQAUWBA-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76530-89-7 | |
Record name | NSC162494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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